molecular formula C12H8FNO B1487522 5-Fluoro-2-(pyridin-4-yl)benzaldehyde CAS No. 1214380-08-1

5-Fluoro-2-(pyridin-4-yl)benzaldehyde

Cat. No.: B1487522
CAS No.: 1214380-08-1
M. Wt: 201.2 g/mol
InChI Key: RTUMKVKXCJJARU-UHFFFAOYSA-N
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Description

5-Fluoro-2-(pyridin-4-yl)benzaldehyde is a fluorinated aromatic aldehyde that contains a pyridine ring

Synthetic Routes and Reaction Conditions:

  • Direct Fluorination: One common method involves the direct fluorination of 2-(pyridin-4-yl)benzaldehyde using fluorinating agents such as Selectfluor or xenon difluoride.

  • Cross-Coupling Reactions: Another approach is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of pyridine is coupled with a fluorinated aryl halide in the presence of a palladium catalyst.

  • Electrophilic Aromatic Substitution:

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The fluorine atom can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding hydroxyl group.

  • Substitution: The pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Nucleophiles such as amines, alcohols, and halides

Major Products Formed:

  • Carboxylic acids from oxidation

  • Hydroxyl derivatives from reduction

  • Substituted pyridines from nucleophilic substitution

Scientific Research Applications

5-Fluoro-2-(pyridin-4-yl)benzaldehyde is utilized in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Industry: It is used in the production of agrochemicals and materials with enhanced properties due to the presence of fluorine.

Mechanism of Action

The mechanism by which 5-Fluoro-2-(pyridin-4-yl)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system and the intended application.

Comparison with Similar Compounds

  • 2-(Pyridin-4-yl)benzaldehyde

  • 5-Fluoro-2-(pyridin-3-yl)benzaldehyde

  • 5-Fluoro-2-(pyridin-2-yl)benzaldehyde

Uniqueness: 5-Fluoro-2-(pyridin-4-yl)benzaldehyde is unique due to the presence of the fluorine atom at the 5-position, which significantly alters its chemical reactivity and physical properties compared to its non-fluorinated counterparts. The fluorine atom enhances the compound's stability and its ability to participate in various chemical reactions.

Properties

IUPAC Name

5-fluoro-2-pyridin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-11-1-2-12(10(7-11)8-15)9-3-5-14-6-4-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUMKVKXCJJARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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